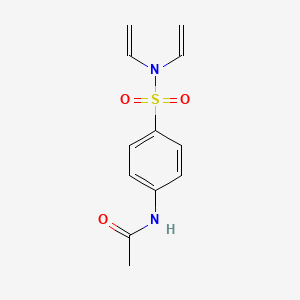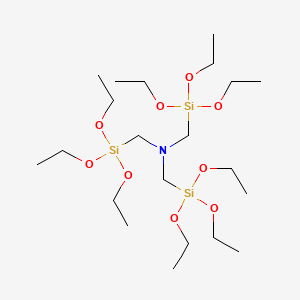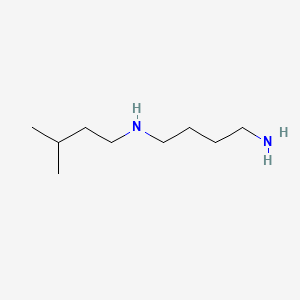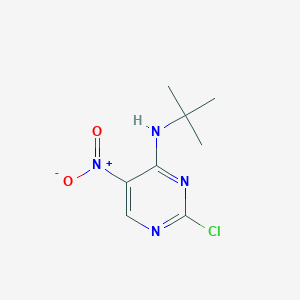![molecular formula C3HAgF6O4S2 B13782467 Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- CAS No. 68785-05-7](/img/structure/B13782467.png)
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is a silver-based salt widely used in various scientific and industrial applications. This compound is known for its role as a catalyst in organic synthesis and its use in the extraction and separation of olefins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- typically involves the reaction of silver salts with bis(trifluoromethylsulfonyl)methane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce silver nanoparticles .
Scientific Research Applications
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the regioselective alkylation of indole derivatives.
Biology: Employed in the study of biological systems due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Mechanism of Action
The mechanism of action of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- involves its interaction with molecular targets through its silver ion. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- Silver bis(trifluoromethanesulfonyl)imide
- Silver bis(trifluoromethylsulfonyl)amide
- Silver triflimide
Uniqueness
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is unique due to its specific structure and the presence of the trifluoromethylsulfonyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic efficiency and selectivity in organic synthesis .
Properties
CAS No. |
68785-05-7 |
|---|---|
Molecular Formula |
C3HAgF6O4S2 |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
silver;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C3HF6O4S2.Ag/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9;/h1H;/q-1;+1 |
InChI Key |
QZUNVPNFXXKFPD-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)












